Bienvenue dans la boutique en ligne BenchChem!

Ganoderic Acid C2

Aldose reductase inhibition Diabetic complications Enzyme inhibition

Procure Ganoderic Acid C2 (CAS 103773-62-2) for reproducible target engagement in aldose reductase assays (RLAR IC50 3.8 µM) and defined PK/ADME studies. Unlike crude extracts or structurally divergent analogs, this lot guarantees the essential C-3, C-7, and C-15 hydroxylation required for potency. It is supplied with validated HPLC recovery data (98.8–102.1%) to ensure batch-to-batch analytical consistency. Ideal for diabetic complication research and differential cytotoxicity screening.

Molecular Formula C30H46O7
Molecular Weight 518.7 g/mol
Cat. No. B8136209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic Acid C2
Molecular FormulaC30H46O7
Molecular Weight518.7 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O
InChIInChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15?,16?,18?,19?,21?,22-,23-,28?,29?,30?/m0/s1
InChIKeyRERVSJVGWKIGTJ-VHYQLHQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderic Acid C2 for Research Procurement: Chemical Identity and Baseline Characterization


Ganoderic acid C2 (GAC2; CAS 103773-62-2) is a lanostane-type triterpenoid isolated from the fruiting body and spores of Ganoderma lucidum (Reishi mushroom) [1]. It is one of several structurally related ganoderic acids that have been characterized for diverse bioactivities, including aldose reductase inhibition and cytotoxicity. GAC2 is among a subset of ganoderic acids (including A, C2, D, F, DM, X, and Y) that have advanced to various stages of clinical investigation [2]. Its molecular formula is C30H46O7 with a molecular weight of 518.68 g/mol, and it is typically supplied as a research-grade natural product for in vitro and in vivo pharmacological studies.

Why Ganoderic Acid C2 Cannot Be Substituted with Generic Ganoderic Acid Mixtures or Class Analogs


Ganoderic acids are not functionally interchangeable. The lanostane triterpenoid scaffold supports diverse modifications at C-3, C-7, C-11, C-15, and the side chain, which critically determine target engagement and biological potency [1]. For aldose reductase inhibition, the presence of hydroxyl groups at C-3, C-7, and C-15—as found in GAC2—is essential for potent activity, while modification or absence of these groups in analogs such as ganoderic acid A, C6, or methyl ester derivatives substantially reduces inhibitory capacity [1]. Moreover, GAC2 generates a distinct metabolic profile after oral administration, characterized by specific oxidation and hydroxylation pathways, that differs from other ganoderic acids [2]. Consequently, substituting GAC2 with an undefined total triterpenoid extract or a structurally similar but functionally distinct analog introduces uncontrolled variables in target engagement, metabolic fate, and experimental reproducibility.

Ganoderic Acid C2 Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Selection


Aldose Reductase Inhibitory Potency: GAC2 IC50 Compared with Class Analogs

Ganoderic acid C2 demonstrates potent inhibitory activity against rat lens aldose reductase (RLAR) with an IC50 of 3.8 µM [1]. This activity is substantially stronger than several structurally related ganoderic acids. Ganoderic acid A (GAA) exhibited significantly lower inhibitory activity, while ganoderic acid C6 (GAC6) showed minimal or negligible inhibition under comparable assay conditions [2]. The differential potency is attributed to the hydroxyl substitution pattern at C-3, C-7, and C-15, all of which are present in GAC2 but absent or modified in the less active analogs [2].

Aldose reductase inhibition Diabetic complications Enzyme inhibition

Cytotoxicity Selectivity: GAC2 Differential Activity Against Meth-A vs. LLC Tumor Cell Lines

Ganoderic acid C2 isolated from the spores of Ganoderma lucidum exhibited in vitro cytotoxicity against Meth-A (mouse sarcoma) and LLC (Lewis lung carcinoma) tumor cell lines. However, GAC2 demonstrated differential selectivity: it showed cytotoxic activity against Meth-A cells but was inactive against LLC cells [1]. In contrast, co-isolated triterpenes including ganoderic acid γ, δ, ε, ζ, η, and θ displayed varying cytotoxicity profiles, with some analogs showing activity against both cell lines, underscoring that even minor structural variations among ganoderic acids alter cell-line selectivity [1].

Cytotoxicity Anti-tumor screening Cancer cell lines

Distinct Metabolic Profile: Ten Phase I Metabolites Characterized Following Oral Administration

Following oral administration of ganoderic acid C2 to rats, a total of ten minor phase I metabolites were characterized in plasma using HPLC-ESI-MS/MS and LC-ESI-IT-TOF/MS methods [1]. The primary metabolic pathways identified were oxidation and hydroxylation. This metabolite profile is compound-specific and distinct from that of other ganoderic acids: for example, ganoderic acid B has been reported to undergo glucuronidation in rat bile and reduction in kidney and stomach [1]. The characterization of ten specific GAC2 metabolites provides a defined metabolic fate that differs qualitatively from structurally similar triterpenoids.

Metabolism Pharmacokinetics Metabolite profiling

Oral Bioavailability and Systemic Exposure: Comparative Pharmacokinetics Among Nine Ganoderic Acids

In a comparative pharmacokinetic study of nine ganoderic acids (GAC2, C6, G, B, A, D2, C1, Luwdenic acid A, and Ganoderenic acid D) following multiple oral administrations of sporoderm-removed Ganoderma lucidum spore powder in rats, GAC2 was among the acids detected in plasma with a time to peak concentration (Tmax) of approximately 1 hour and a half-life (t1/2) of less than 6 hours [1]. Notably, no ganoderic acids were detected in plasma from rats administered sporoderm-broken spore powder, demonstrating that the formulation matrix critically affects systemic exposure [1]. Compared with the low-dose group, the high-dose group exhibited significantly higher Cmax (P < 0.05 or P < 0.01) and an AUC0-t approximately 10-40 times higher [1]. Among the five ganoderic acids (C2, C6, G, B, and A) previously shown to be directly absorbable into circulation after oral administration of total triterpenoids, GAC2 is consistently detected [2].

Oral bioavailability Pharmacokinetics Systemic exposure

Structural Determinants of Aldose Reductase Inhibition: Critical Hydroxyl Groups at C-3, C-7, and C-15

A systematic SAR study of ganoderma acids revealed that the hydroxyl substituent at C-11 is an important feature for aldose reductase recognition, and the carboxylic group in the side chain is essential for inhibitory activity [1]. In the specific case of ganoderic acid C2, all three hydroxyl substituents at C-3, C-7, and C-15 are required for potent aldose reductase inhibition [1]. This contrasts with other ganoderic acids that lack one or more of these hydroxyl groups and consequently exhibit reduced or negligible inhibitory activity. For instance, the methyl ester derivative of GAC2 shows markedly lower activity, confirming that the free carboxyl group is also essential [2].

Structure-activity relationship (SAR) Aldose reductase Inhibitor design

Quantitative Analytical Methods Validated for GAC2: Enabling Reproducible Content Determination Across Sources

Validated HPLC methods have been established for the simultaneous quantitative determination of ganoderic acid C2 alongside multiple other triterpenoid acids. One method achieved linearity for GAC2 in the range of 5.0-50.0 µg/mL (r = 0.9999) with average recovery of 98.8% (RSD 1.5%) [1]. Another method covering nine triterpenoid acids demonstrated linearity for GAC2 in the range of 6.81-40.88 mg/L (r = 0.9994) with recovery of 102.1% (RSD 1.5%) [2]. These validated methods enable precise quantification of GAC2 content in natural product extracts and formulated materials, providing analytical reproducibility that is not uniformly available for all ganoderic acid analogs.

Quality control HPLC method validation Quantitative analysis

Recommended Research and Industrial Application Scenarios for Ganoderic Acid C2


Aldose Reductase Inhibitor Discovery and Diabetic Complications Research

Ganoderic acid C2 is appropriate for in vitro enzymatic assays targeting aldose reductase, with a validated IC50 of 3.8 µM against rat lens aldose reductase (RLAR) [1]. Its defined SAR (essential hydroxyl groups at C-3, C-7, and C-15; required free carboxyl group) makes it a useful reference compound for structure-based inhibitor optimization [1]. Researchers investigating diabetic complications (e.g., neuropathy, retinopathy, nephropathy) can employ GAC2 as a characterized small-molecule probe with documented potency, in contrast to less potent analogs such as ganoderic acid A and C6 [1].

Tumor Cell Line Selectivity Screening and Anti-Cancer Mechanism Studies

GAC2 is suitable for researchers evaluating differential cytotoxicity across tumor cell lines, given its demonstrated activity against Meth-A sarcoma cells and inactivity against LLC lung carcinoma cells [2]. This cell-line selectivity profile distinguishes GAC2 from co-isolated triterpenes that exhibit different activity patterns [2]. Investigators studying the mechanistic basis of cancer cell selectivity or performing comparative cytotoxicity screens can use GAC2 as a reference compound with an established differential activity profile.

ADME and Pharmacokinetic Studies Requiring Characterized Metabolite Profiles

For absorption, distribution, metabolism, and excretion (ADME) studies, GAC2 offers a fully characterized phase I metabolite profile comprising ten minor metabolites identified via HPLC-ESI-MS/MS and LC-ESI-IT-TOF/MS [3]. Its oral bioavailability has been confirmed in rats, with documented Tmax of approximately 1 hour and t1/2 of less than 6 hours following multiple administrations [4]. The compound is directly absorbable into systemic circulation, enabling dose-exposure modeling. This level of metabolic and pharmacokinetic characterization is not uniformly available for all ganoderic acid analogs, making GAC2 a preferable choice when precise metabolite tracking is required.

Analytical Method Development and Quality Control of Ganoderma-Derived Products

GAC2 is a suitable reference standard for developing and validating HPLC-based quality control methods for Ganoderma lucidum extracts and triterpenoid-enriched products. Validated methods have established linearity for GAC2 in the range of 5.0-50.0 µg/mL (r = 0.9999) with 98.8% recovery [5] and in the range of 6.81-40.88 mg/L (r = 0.9994) with 102.1% recovery [6]. These methods enable accurate quantification of GAC2 content across different source materials and formulations, providing a reproducible analytical benchmark that supports procurement decisions and batch-to-batch consistency assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganoderic Acid C2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.